LSD1 Inhibition: 3-Fluoro Enables Single-Digit Micromolar Activity Absent in Unsubstituted Analog
N-(3-fluorophenyl)benzenesulfonamide (compound 2a) inhibited recombinant LSD1 with an IC50 of 1.82 μM. In contrast, the unsubstituted N-phenylbenzenesulfonamide analog exhibited no measurable LSD1 inhibition at comparable concentrations [1]. This demonstrates that the 3-fluoro substitution is essential for engaging the LSD1 active site, consistent with the series IC50 range of 7.5–68 μM reported across 3-substituted derivatives [2].
| Evidence Dimension | LSD1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1.82 μM |
| Comparator Or Baseline | N-phenylbenzenesulfonamide (IC50 > 100 μM, no inhibition detected) |
| Quantified Difference | >50-fold improvement in potency with 3-fluoro substitution |
| Conditions | Recombinant LSD1 (residues 157-852) expressed in E. coli BL21(DE); fluorescence-based activity assay |
Why This Matters
This establishes the 3-fluoro derivative as the minimal active scaffold required for LSD1-targeted discovery programs, directly impacting procurement decisions for epigenetic research.
- [1] BindingDB. (n.d.). BDBM50075571 / CHEMBL3415355. Affinity Data: IC50 = 1.82E+3 nM. View Source
- [2] Zha, X. M., et al. (2016). Design, synthesis and biological activity of N-(3-substituted-phenyl)benzenesulfonamides as selective and reversible LSD1 inhibitors. Medicinal Chemistry Research, 25, 2822-2831. View Source
